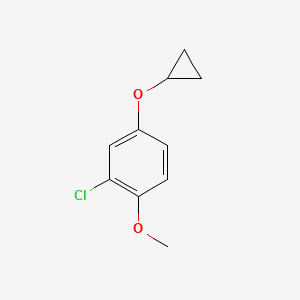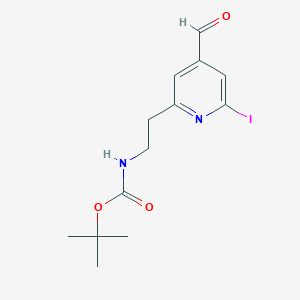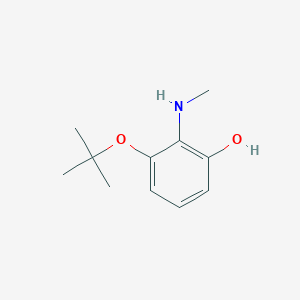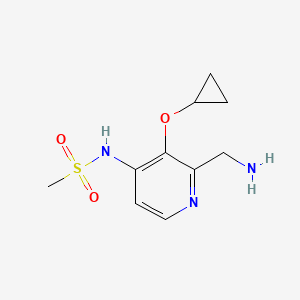
(6-Acetyl-4-bromopyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Acetyl-4-bromopyridin-2-YL)acetic acid: is a chemical compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position, an acetyl group at the 6-position, and an acetic acid moiety attached to the 2-position of the pyridine ring. It is primarily used in research and development settings and is not intended for direct human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetyl-4-bromopyridin-2-YL)acetic acid typically involves the bromination of a pyridine derivative followed by acetylation and subsequent introduction of the acetic acid group. One common method involves the use of bromoacetic acid and pyridine derivatives under controlled conditions . The reaction conditions often include the use of acetic anhydride and pyridine as catalysts, with the reaction being carried out at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions: (6-Acetyl-4-bromopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can be oxidized or reduced to form different functional groups.
Esterification: The acetic acid moiety can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines , thiols , or other substituted pyridines.
Oxidation Products: Oxidation can yield carboxylic acids or ketones .
Reduction Products: Reduction can produce alcohols or alkanes .
Esterification Products: Esters are formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: (6-Acetyl-4-bromopyridin-2-YL)acetic acid is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on various biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with specific desired properties .
Wirkmechanismus
The mechanism of action of (6-Acetyl-4-bromopyridin-2-YL)acetic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding , while the acetyl group can undergo nucleophilic attack . The acetic acid moiety can form hydrogen bonds with biological molecules, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
- 2-(6-Bromopyridin-2-yl)acetic acid
- 2-(5-Bromopyridin-2-yl)acetic acid
- 2-(4-Bromopyridin-2-yl)acetic acid
Uniqueness: (6-Acetyl-4-bromopyridin-2-YL)acetic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of complex organic molecules and in the study of structure-activity relationships .
Eigenschaften
Molekularformel |
C9H8BrNO3 |
|---|---|
Molekulargewicht |
258.07 g/mol |
IUPAC-Name |
2-(6-acetyl-4-bromopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)8-3-6(10)2-7(11-8)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
VNXPVCVDUKCRDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















